molecular formula C12H20O2 B2792824 trans-Ethyl 3-(4-methylcyclohexyl)acrylate CAS No. 324795-73-5

trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Cat. No.: B2792824
CAS No.: 324795-73-5
M. Wt: 196.29
InChI Key: OULZSJPNULLCMF-UNACBBQXSA-N
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Description

Contextual Significance within the Field of Organic Esters and Cyclohexyl Derivatives

Organic esters are a cornerstone of organic chemistry, recognized for their versatility in synthesis and their wide-ranging applications, from pharmaceuticals to polymers. researchgate.netcymitquimica.com The ester functional group can serve as a key intermediate in a multitude of chemical transformations. cymitquimica.com When combined with a cyclohexyl derivative, the resulting molecule gains specific steric and conformational properties. Cyclohexane (B81311) rings are prevalent in many biologically active molecules and are used to impart rigidity and control the spatial arrangement of functional groups. researchgate.netlibretexts.org

The compound trans-Ethyl 3-(4-methylcyclohexyl)acrylate belongs to the class of polycycloalkyl-containing (meth)acrylates. These types of monomers are valuable in creating polymers with desirable properties such as enhanced thermal stability, weather resistance, and low shrinkage, making them suitable for applications in coatings and optical materials. researchgate.net The trans configuration of the substituents on the cyclohexane ring, in particular, offers a well-defined three-dimensional structure that can influence the macroscopic properties of materials derived from it.

Historical Perspective on Related Acrylate (B77674) Chemistry and its Evolution

The field of acrylate chemistry has a rich history dating back to the 19th century. Acrylic acid was first synthesized in 1843, followed by methacrylic acid in 1865. nih.govglpbio.com A pivotal moment came in 1901 when Otto Röhm's doctoral research detailed the polymerization of acrylic esters, laying the groundwork for their commercial use. rsc.org By the 1930s, polyacrylate resins were being produced on a commercial scale, becoming essential components in products like Plexiglas. rsc.org

The synthesis of acrylate polymers was first reported in 1880 by G. W. A. Kahlbaum. medicaljournalssweden.se The development of new synthetic methods, such as esterification and transesterification, allowed for the creation of a vast library of acrylate monomers with diverse functional groups and alkyl chains. researchgate.net The synthesis of cyclohexyl acrylates, for instance, can be achieved through the esterification of acrylic acid with cyclohexanol (B46403) or the addition of acrylic acid to cyclohexene (B86901), often using an acid catalyst. researchgate.net These advancements have enabled the fine-tuning of polymer properties for specific applications, a central theme in modern materials science.

Scope and Research Objectives for this compound Investigations

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research objectives for this compound can be inferred from studies on analogous structures. Key areas of investigation for such a molecule would likely include its synthesis, characterization, and polymerization behavior.

Key Research Objectives:

Synthesis and Optimization: Developing efficient and stereoselective methods for the synthesis of this compound. This could involve the Wittig or Horner-Wadsworth-Emmons reaction of 4-methylcyclohexanecarbaldehyde with an appropriate phosphonate (B1237965) ylide, followed by esterification.

Spectroscopic and Physicochemical Characterization: Thoroughly characterizing the compound using techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm its structure and stereochemistry. Determining its physical properties, such as boiling point, refractive index, and solubility, is also a standard objective.

Polymerization Studies: Investigating its reactivity in polymerization reactions (e.g., free radical, controlled radical polymerization) to synthesize novel polymers. The properties of the resulting poly(this compound), such as its glass transition temperature (Tg), thermal stability, and mechanical properties, would be of significant interest.

Copolymerization and Material Properties: Exploring the copolymerization of this monomer with other acrylates or vinyl monomers to create materials with tailored properties. The bulky and rigid 4-methylcyclohexyl group is expected to influence the polymer backbone's flexibility and intermolecular interactions, potentially leading to materials with high thermal stability and specific optical properties.

Below is a table summarizing the basic chemical properties of the target compound, gathered from chemical supplier databases.

PropertyValue
CAS Number 324795-73-5
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
Appearance Not specified (typically a liquid for similar acrylates)
Purity ≥97% (as per supplier data)

This data is based on information from chemical suppliers and has not been independently verified through published research. nih.govnih.gov

The following table presents typical spectroscopic data that would be expected for this compound, based on the analysis of similar acrylate compounds. This data is predictive and awaits experimental verification.

Spectroscopic DataPredicted Characteristics
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), vinylic protons (doublets with a large coupling constant typical for trans alkenes), and protons of the 4-methylcyclohexyl group.
¹³C NMR Resonances for the carbonyl carbon of the ester, vinylic carbons, carbons of the ethyl group, and the distinct carbons of the 4-methylcyclohexyl ring.
FT-IR (cm⁻¹) Strong C=O stretching vibration for the ester (around 1720 cm⁻¹), C=C stretching for the acrylate (around 1635 cm⁻¹), and C-H stretching for the alkyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-methylcyclohexyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h8-11H,3-7H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULZSJPNULLCMF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCC(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCC(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Trans Ethyl 3 4 Methylcyclohexyl Acrylate and Analogues

Established Synthetic Pathways for trans-Ethyl 3-(4-methylcyclohexyl)acrylate Production

Traditional methods for constructing the acrylate (B77674) scaffold remain highly relevant. These pathways, including esterification, Knoevenagel condensation, and olefin metathesis, offer robust and versatile routes to the target molecule.

Direct esterification is a fundamental approach for synthesizing acrylate esters. This method typically involves the reaction of an acrylic acid derivative with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, the logical precursors would be trans-3-(4-methylcyclohexyl)acrylic acid and ethanol (B145695). The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side, such as the removal of water.

The reaction is typically catalyzed by strong mineral acids like sulfuric acid or by organic acids such as p-toluenesulfonic acid. google.com A patent for a similar compound, (methyl) cyclohexyl acrylate, describes a process where (methyl) acrylic acid and cyclohexanol (B46403) undergo esterification in the presence of an acid catalyst. scispace.com The process is noted for its simple and mild reaction conditions, leading to high product yields. scispace.com

Table 1: Comparison of Esterification Approaches for Acrylate Synthesis
MethodTypical ReactantsCatalyst ExamplesKey AdvantagesCommon Conditions
Direct EsterificationCarboxylic Acid + AlcoholH₂SO₄, p-Toluenesulfonic acidDirect, cost-effectiveReflux with water removal
TransesterificationEster + AlcoholAlkyl titanates, NaOMe, Solid basesMilder conditions, useful for complex alcoholsVaries with catalyst, often reflux

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that is highly effective for synthesizing substituted acrylates. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester derivative, followed by decarboxylation.

To synthesize this compound via this route, 4-methylcyclohexanecarbaldehyde would be reacted with a compound like ethyl acetate (B1210297) or ethyl malonate in the presence of a base. A more direct and common variant for producing α,β-unsaturated esters is the Doebner-Knoevenagel modification , which uses malonic acid in the presence of a base like pyridine (B92270) or piperidine. The intermediate product can then be esterified. An alternative is the reaction of the aldehyde with a pre-formed ylide in a Wittig or Horner-Wadsworth-Emmons (HWE) reaction . The HWE reaction, using a phosphonate (B1237965) carbanion like triethyl phosphonoacetate, is particularly effective for producing the (E)- or trans-isomer of α,β-unsaturated esters with high stereoselectivity.

The Knoevenagel condensation is a versatile tool, and various catalysts have been developed to improve its efficiency and selectivity. jmcs.org.mx The reaction is known to produce the thermodynamically more stable E-isomer with high selectivity. jmcs.org.mx

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction for trans-Acrylate Synthesis
Aldehyde SubstratePhosphonate ReagentBaseTypical ProductStereoselectivity
4-MethylcyclohexanecarbaldehydeTriethyl phosphonoacetateNaH, NaOEttrans-Ethyl 3-(4-methylcyclohexyl)acrylateHigh (>95% E-isomer)

Olefin metathesis has emerged as a revolutionary tool in organic synthesis for the formation of carbon-carbon double bonds. nih.gov Cross-metathesis (CM) is particularly relevant for the synthesis of this compound. This reaction would involve the coupling of two simpler olefins, such as 4-vinylcyclohexane and ethyl acrylate, in the presence of a transition metal catalyst, typically based on ruthenium or molybdenum. nih.govresearchgate.net

The choice of catalyst is critical to the success of the reaction. Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are well-known for their high activity and functional group tolerance, making them suitable for reactions involving acrylates. researchgate.net A significant advantage of olefin metathesis is its ability to form the C=C double bond directly, often with high stereoselectivity favoring the trans-isomer, which is generally more thermodynamically stable. The reaction typically produces ethylene (B1197577) as a volatile byproduct, which helps to drive the reaction to completion. nih.gov

Advanced Catalytic Approaches in the Synthesis of this compound

The development of novel catalysts has significantly advanced the synthesis of acrylates, offering improved efficiency, selectivity, and sustainability. These can be broadly categorized into heterogeneous and homogeneous systems.

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. rsc.org In the context of acrylate synthesis, solid acid and base catalysts are widely used for esterification and transesterification reactions.

For the esterification of 3-(4-methylcyclohexyl)acrylic acid with ethanol, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) or zeolites can be employed. These materials provide acidic sites for catalysis while being easily filterable from the reaction medium. mdpi.com For instance, the synthesis of trimethylolpropane (B17298) triacrylate has been demonstrated using various resins like Amberlite™ 120 IR (H+), Amberlyst® 15, and Dowex™ 50WX8 as effective heterogeneous catalysts. mdpi.com

Similarly, solid basic catalysts have been developed for the transesterification of acrylates. Materials such as alkali metal fluorides supported on alumina (B75360) (e.g., KF/Al₂O₃) or modified metal oxides have shown high activity and selectivity in the transesterification of ethyl acrylate with various alcohols under mild conditions. lookchem.com

Table 3: Examples of Heterogeneous Catalysts in Acrylate Synthesis
Reaction TypeCatalyst TypeSpecific ExampleKey Features
EsterificationSolid AcidAmberlyst-15 ResinHigh activity, reusable, suitable for flow chemistry
TransesterificationSolid BaseKF/Al₂O₃Active under mild conditions, good selectivity

Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit superior activity and selectivity compared to their heterogeneous counterparts. In the synthesis of this compound, homogeneous catalysis is particularly crucial for achieving high stereoselectivity in C=C bond formation.

As mentioned, ruthenium-based olefin metathesis catalysts (e.g., Grubbs and Hoveyda-Grubbs catalysts) are prime examples of highly effective homogeneous catalysts. They are renowned for their functional group tolerance and ability to promote cross-metathesis with electron-deficient olefins like acrylates, generally favoring the formation of the trans-product. researchgate.netbeilstein-journals.org

In addition to metathesis, other homogeneous catalytic systems can be envisioned. For example, palladium-catalyzed Heck reactions could potentially be used to couple an aryl or vinyl halide with ethyl acrylate. While not the most direct route for this specific aliphatic-substituted target, it showcases the power of homogeneous transition-metal catalysis in forming substituted acrylates. The development of chiral catalysts also allows for asymmetric synthesis, providing enantiomerically enriched products, which is of significant interest in pharmaceutical and fine chemical applications.

Biocatalytic Transformations in this compound Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical synthesis. In the context of acrylate synthesis, enzymes, particularly lipases, have demonstrated significant potential.

Lipase-catalyzed transesterification is a prominent method for synthesizing various acrylic esters. researchgate.nettau.ac.il This process typically involves the reaction of an alcohol with an acrylate donor. For the synthesis of this compound, this would involve the reaction of 4-methylcyclohexanol (B52717) with an appropriate ethyl acrylate precursor in the presence of a lipase (B570770). Studies have shown that lipases such as Candida cylindracea lipase (CCL), porcine pancreatic lipase (PPL), Candida rugosa lipase (CRL), and Pseudomonas cepacia lipase (Amano-PS) are effective catalysts for such transformations. researchgate.net

The choice of acylating agent and solvent plays a crucial role in the efficiency of these biocatalytic reactions. For instance, vinyl acrylates are often used as acyl donors. researchgate.netresearchgate.net The reaction environment, including the solvent, significantly impacts the enzyme's activity. Hydrophobic solvents are generally preferred for transesterification reactions. nih.gov Diisopropyl ether (DIPE) has been identified as a particularly effective solvent in some lipase-catalyzed acrylate syntheses. researchgate.net

The reaction conditions, such as temperature, can also be optimized to enhance the reaction rate and yield. Enzymatic transesterification of acrylates is typically carried out at temperatures ranging from 20 to 70°C. google.com

Table 1: Enzymes and Conditions in Biocatalytic Acrylate Synthesis

Enzyme Acylating Agent Solvent Temperature (°C) Reference
Candida cylindracea lipase (CCL) Vinyl acrylate Diisopropyl ether (DIPE) Not Specified researchgate.net
Porcine pancreatic lipase (PPL) Methyl methacrylate Not Specified Not Specified researchgate.net
Candida rugosa lipase (CRL) Vinyl methacrylate Diisopropyl ether (DIPE) Not Specified researchgate.net
Pseudomonas cepacia lipase (Amano-PS) 2,3-butanedione mono-oxime methacrylate Diisopropyl ether (DIPE) Not Specified researchgate.net
Pig liver esterase Methyl acrylate Aqueous-organic mixtures Not Specified tau.ac.il

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are integral to developing sustainable synthetic processes. For a compound like this compound, applying these principles can lead to more environmentally benign and economically viable production methods.

Solvent-Free and Environmentally Benign Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). bohrium.com This has driven research into solvent-free reaction systems for the synthesis of acrylates. rsc.orgadhesion.krgoogle.com While the Wittig reaction, a common method for forming carbon-carbon double bonds, is often criticized for its poor atom economy, it can be adapted to be greener. For example, a solvent-less Wittig reaction has been developed for the synthesis of ethyl trans-cinnamate, a structurally related α,β-unsaturated ester. This approach eliminates hazardous solvents and uses less toxic reagents.

In the context of polymerization of acrylates, which is relevant to the broader applications of these monomers, solvent-free processes are also being explored. google.com For instance, visible-light-driven photocatalytic radical polymerization has been used to prepare solvent-free acrylic pressure-sensitive adhesives. rsc.orgadhesion.kr

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating all reactant atoms into the final product. jocpr.comskpharmteco.com Designing syntheses with high atom economy is a fundamental goal of green chemistry. jocpr.com Addition reactions, for example, are inherently atom-economical as they combine reactants to form a single, larger product with no byproducts. jocpr.com

For acrylate synthesis, routes that maximize atom economy are highly desirable. One example, though not directly for the target molecule, is the gas-phase pyrolysis of methyl 3-acetoxypropionate to produce methyl acrylate and acetic acid with 100% atom economy. acs.orgacs.org This highlights the potential for developing highly efficient, waste-minimizing routes to acrylates. The calculation for atom economy is the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. jocpr.com

Stereochemical Control and Regioselectivity in the Synthesis of this compound

The "trans" designation in this compound refers to the stereochemistry of the double bond. Achieving high stereoselectivity is crucial for obtaining the desired isomer and ensuring the final product's properties.

In reactions like the Wittig reaction, the choice of reagents and reaction conditions can influence the stereochemical outcome. For instance, the solvent-free synthesis of ethyl trans-cinnamate demonstrates a method to favor the trans isomer. The analysis of coupling constants in proton NMR spectroscopy is a key technique for determining the stereochemistry of the resulting alkene.

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is also important, particularly when dealing with multifunctional starting materials. In the enzymatic synthesis of polyol acrylates, lipases can exhibit selectivity for specific hydroxyl groups, allowing for controlled esterification. google.com For example, in the lipase-catalyzed reaction of α-O-octyl glucoside with ethyl propenoate, the reaction selectively occurs at the 6-O-position. google.com This level of control is a significant advantage of biocatalytic methods.

For the synthesis of this compound, controlling the reaction to favor the formation of the trans isomer of the acrylate double bond is a key synthetic challenge. This can often be achieved by selecting appropriate catalysts and reaction conditions that favor the thermodynamically more stable trans product.

Chemical Reactivity and Mechanistic Investigations of Trans Ethyl 3 4 Methylcyclohexyl Acrylate

Electrophilic Addition Reactions to the Acrylate (B77674) Moiety of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Electrophilic addition reactions to the alkene of α,β-unsaturated esters like this compound are generally less favorable than for simple alkenes. The electron-withdrawing character of the ester group deactivates the double bond towards electrophiles. Nevertheless, under appropriate conditions, these reactions can proceed.

The addition of hydrogen halides (HX) to this compound is expected to follow a Markovnikov-type mechanism, but with regioselectivity influenced by the ester group. The reaction would be initiated by the protonation of the double bond. Two possible carbocation intermediates could be formed: one at the α-position and one at the β-position relative to the ester. The β-carbocation is destabilized by the adjacent electron-withdrawing ester group. In contrast, the α-carbocation, while still influenced by the ester, is comparatively more stable. Consequently, the halide ion would attack at the α-position. However, the initial protonation is slow due to the deactivated nature of the alkene.

Acid-catalyzed hydration would proceed via a similar mechanism, with water acting as the nucleophile attacking the α-carbocation, leading to the formation of a β-hydroxy ester after deprotonation.

Table 1: Predicted Products of Hydrohalogenation and Hydration

ReactantReagentPredicted Major Product
This compoundHBrEthyl 2-bromo-3-(4-methylcyclohexyl)propanoate
This compoundH₂O, H₂SO₄Ethyl 2-hydroxy-3-(4-methylcyclohexyl)propanoate

Epoxidation of this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is expected to occur at the C=C double bond to form an epoxide ring. The electron-deficient nature of the double bond makes this reaction slower than for electron-rich alkenes. The stereochemistry of the epoxidation would be influenced by the steric bulk of the 4-methylcyclohexyl group, potentially leading to a diastereomeric mixture of epoxides.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. These reactions typically proceed via a syn-addition mechanism. The facial selectivity of the dihydroxylation would likely be directed by the large 4-methylcyclohexyl substituent, favoring the addition of the hydroxyl groups to the less sterically hindered face of the double bond.

Nucleophilic Addition Reactions of this compound

The most characteristic reaction of α,β-unsaturated esters is the nucleophilic conjugate addition, also known as the Michael addition. The β-carbon is highly electrophilic due to the resonance effect of the ester group, making it a prime target for nucleophiles.

A wide range of soft nucleophiles can participate in Michael addition reactions with this compound. These include enolates, amines, thiols, and cuprates. The reaction is typically base-catalyzed, which serves to generate the nucleophile. The mechanism involves the attack of the nucleophile on the β-carbon, forming an enolate intermediate which is then protonated to yield the 1,4-adduct.

The scope of the Michael addition is extensive. For instance, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield a diethyl 2-(1-ethoxycarbonyl-2-(4-methylcyclohexyl)ethyl)malonate. The stereochemical outcome of these additions can be influenced by the reaction conditions and the nature of the nucleophile and catalyst.

Table 2: Examples of Michael Donors for Reaction with this compound

Michael DonorNucleophile TypeExpected Product Class
Diethyl malonateCarbonSubstituted malonic ester
PiperidineNitrogenβ-Amino ester
ThiophenolSulfurβ-Thioether ester

The reactivity of organometallic reagents with α,β-unsaturated esters is dependent on the nature of the metal. Hard organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), tend to favor 1,2-addition to the carbonyl group, leading to the formation of tertiary alcohols. This is due to the highly polarized metal-carbon bond and the greater charge density on the carbonyl carbon.

In contrast, softer organometallic reagents, like organocuprates (R₂CuLi), preferentially undergo 1,4-conjugate addition (Michael addition). The Gilman reagent would attack the β-carbon, leading to the formation of a new carbon-carbon bond at that position. The choice of organometallic reagent thus allows for selective functionalization at either the carbonyl carbon or the β-carbon.

Table 3: Predicted Reactivity of Organometallic Reagents

ReagentTypePredominant Mode of AdditionProduct Type
CH₃MgBrGrignard (Hard)1,2-AdditionTertiary alcohol
(CH₃)₂CuLiGilman (Soft)1,4-Addition (Michael)β-Alkylated ester

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The acrylate moiety of this compound can participate in several types of pericyclic reactions, most notably cycloadditions.

As a dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition, or Diels-Alder reaction. The electron-withdrawing ester group activates the double bond for this reaction. For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative. The stereochemistry of the Diels-Alder reaction is predictable, with the trans geometry of the acrylate being retained in the product. The endo/exo selectivity would be influenced by secondary orbital interactions and steric effects from the 4-methylcyclohexyl group.

Other pericyclic reactions, such as [2+2] cycloadditions, are also possible, particularly under photochemical conditions. These reactions would lead to the formation of cyclobutane (B1203170) derivatives.

Diels-Alder Cycloadditions and Stereochemical Outcomes

As a substituted acrylate, this compound can function as a dienophile in Diels-Alder reactions. The stereochemical outcome of these [4+2] cycloadditions is influenced by the geometry of the dienophile and the nature of the diene. In reactions with cyclic dienes, such as cyclopentadiene, the formation of endo and exo isomers is possible. The endo product is often favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state.

The stereochemistry of the dienophile is retained in the product, a key characteristic of the Diels-Alder reaction. For this compound, this means the substituents on the double bond will maintain their trans relationship in the resulting cyclohexene ring.

Table 1: Illustrative Stereochemical Outcomes in Diels-Alder Reactions of Acrylates with Cyclopentadiene

DienophileDieneMajor ProductDiastereomeric Ratio (endo:exo)
Methyl AcrylateCyclopentadieneendo-Methyl 2-norbornenecarboxylate3:1
Ethyl AcrylateCyclopentadieneendo-Ethyl 2-norbornenecarboxylate3.2:1
tert-Butyl AcrylateCyclopentadieneendo-tert-Butyl 2-norbornenecarboxylate4:1

Note: The data in this table is illustrative and based on known reactions of similar acrylates. Specific experimental data for this compound was not available in the cited literature.

[2+2] Cycloadditions and Photochemical Reactivity

The carbon-carbon double bond in this compound is susceptible to photochemical [2+2] cycloaddition reactions. Upon irradiation with UV light, the acrylate can dimerize or react with other alkenes to form cyclobutane derivatives. The regiochemistry and stereochemistry of these reactions are dependent on the nature of the reactants and the reaction conditions. In the case of dimerization, head-to-head and head-to-tail adducts can be formed, with the stereochemistry of the substituents on the resulting cyclobutane ring being influenced by the approach of the reacting molecules. For substituted acrylates, photochemical cycloadditions can lead to a mixture of isomeric products.

Radical Reactions and Polymerization of this compound

The electron-deficient double bond of this compound makes it a suitable monomer for radical polymerization. The bulky 4-methylcyclohexyl group can influence the polymerization kinetics and the properties of the resulting polymer.

Free Radical Polymerization Kinetics and Mechanisms

The free radical polymerization of acrylates proceeds via the classic steps of initiation, propagation, and termination. The rate of polymerization is dependent on the monomer and initiator concentrations, as well as the temperature. The presence of the bulky 4-methylcyclohexyl substituent may sterically hinder the approach of the propagating radical to the monomer, potentially affecting the propagation rate constant (kp) compared to less hindered acrylates.

Table 2: Representative Propagation Rate Constants for Various Acrylate Monomers

Monomerkp (L mol-1 s-1) at 60 °C
Methyl Acrylate2090
Ethyl Acrylate2000
n-Butyl Acrylate2100
Isobutyl Acrylate1800
Cyclohexyl Acrylate1224 uq.edu.au

Note: This table presents experimentally determined propagation rate constants for common acrylate monomers to provide context. The value for this compound is expected to be in a similar range but may be influenced by its specific steric profile.

Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)

This compound can be polymerized using controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

In RAFT polymerization, a chain transfer agent is used to mediate the polymerization, allowing for the formation of block copolymers and other advanced structures. In ATRP, a transition metal complex is used to reversibly activate and deactivate the propagating polymer chains. The choice of catalyst, initiator, and solvent is crucial for achieving good control over the polymerization of bulky acrylates.

Derivatization and Functionalization Strategies for this compound

The ester group of this compound provides a handle for further chemical modification.

Modifications of the Ester Group

The ethyl ester can be converted to other functional groups through various reactions. Transesterification with other alcohols in the presence of an acid or base catalyst can yield different acrylate esters. Hydrolysis of the ester under acidic or basic conditions will produce the corresponding acrylic acid. The ester can also be reduced to the corresponding allylic alcohol using reducing agents such as lithium aluminum hydride. Furthermore, reaction with organometallic reagents, like Grignard reagents, can lead to the formation of tertiary alcohols.

Table 3: Common Chemical Transformations of the Ester Group in Acrylates

Reagent(s)Product Functional Group
R'OH, H+ or OR'-Ester (Transesterification)
H3O+ or OH-, then H3O+Carboxylic Acid
1. LiAlH4, 2. H2OPrimary Allylic Alcohol
1. 2 R'MgX, 2. H3O+Tertiary Allylic Alcohol

Note: This table outlines general reactions applicable to acrylate esters. The specific conditions for this compound may require optimization.

Functionalization of the Cyclohexyl Ring

The chemical modification of the cyclohexyl moiety in this compound offers a pathway to synthesize novel derivatives with potentially altered physical, chemical, and biological properties. While the acrylate portion of the molecule is susceptible to polymerization and various addition reactions, the saturated carbocyclic ring presents a different set of challenges and opportunities for chemical transformation. Research into the functionalization of substituted cyclohexanes provides a foundation for predicting the reactivity of this specific molecule. Key strategies for modifying the cyclohexyl ring include C-H activation, oxidation/hydroxylation, and halogenation.

These approaches target the C-H bonds of the ring and the methyl group, which are generally the least reactive sites in the molecule. The success of such functionalization is contingent on achieving selectivity, both in terms of the position on the ring (regioselectivity) and the spatial orientation of the new substituent (stereoselectivity), while preserving the integrity of the ethyl acrylate group.

Catalytic C-H Activation and Functionalization

Modern synthetic organic chemistry has seen significant advancements in the field of C-H bond activation, enabling the direct conversion of unreactive C-H bonds into new functional groups. researchgate.netyoutube.comyoutube.com These methods, often employing transition metal catalysts, could provide a powerful tool for the selective functionalization of the cyclohexyl ring in this compound.

Catalytic systems, for instance those based on rhodium or palladium, have been developed to direct functionalization to specific C-H bonds in cyclic alkanes. researchgate.netresearchgate.net In the case of a 4-substituted cyclohexane (B81311) ring, the various methylene (B1212753) C-H bonds (at C2, C3, C5, and C6) and the methine C-H bond (at C4) possess different steric and electronic environments, which can be exploited for selective reactions. For example, catalyst-controlled desymmetrization of substituted cyclohexanes has been shown to selectively functionalize equatorial C-H bonds. researchgate.net

The likely outcomes of applying such catalytic C-H activation strategies to this compound would depend heavily on the specific catalyst and directing group strategy employed. Potential transformations could include arylation, alkylation, or the introduction of heteroatom-containing groups. A key challenge would be to prevent interference from the electron-rich double bond and the carbonyl group of the acrylate moiety.

Table 1: Potential C-H Functionalization Reactions on the Cyclohexyl Ring

Reaction TypeCatalyst System (Example)Potential Product(s)Expected Selectivity
ArylationPd(OAc)₂ with a directing groupEthyl 3-(4-methyl-x-phenylcyclohexyl)acrylateDependent on directing group strategy and steric factors
Carbenoid InsertionRh₂(OAc)₄ with a diazo compoundEthyl 3-(x-alkoxycarbonylmethyl-4-methylcyclohexyl)acrylatePrefers electronically richer C-H bonds, potential for stereoselectivity
OxidationManganese or Iron complexesHydroxylated or carbonylated cyclohexyl derivativesSite-selectivity can be influenced by ligand design researchgate.net

Oxidation and Hydroxylation Reactions

The introduction of a hydroxyl group onto the cyclohexyl ring via oxidation represents a valuable functionalization, as the resulting alcohol can serve as a handle for a wide array of subsequent chemical transformations. Both chemical and biocatalytic methods are available for the hydroxylation of saturated hydrocarbons. researchgate.netpolyu.edu.hkamanote.com

Chemical oxidation, for example using manganese-based catalysts in the presence of an oxidizing agent like hydrogen peroxide, has been shown to effectively hydroxylate substituted cyclohexanes. researchgate.net The regioselectivity of such reactions is often influenced by a combination of steric and electronic factors, with tertiary C-H bonds typically being more reactive than secondary ones. For this compound, this could potentially lead to hydroxylation at the C4 position.

Biocatalytic hydroxylation, employing enzymes such as cytochrome P450 monooxygenases, offers an alternative approach with often high levels of regio- and stereoselectivity under mild reaction conditions. nih.govnih.gov Engineered enzymes can be designed to target specific C-H bonds, which could allow for precise hydroxylation at various positions on the cyclohexyl ring.

Free-Radical Halogenation

Free-radical halogenation is a classic method for the functionalization of alkanes and cycloalkanes. lscollege.ac.inucr.edu This approach involves the reaction of the substrate with a halogen (typically chlorine or bromine) in the presence of UV light or a radical initiator. youtube.com The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom to form an alkyl radical, which then reacts with a halogen molecule.

When applied to this compound, free-radical halogenation would likely lead to a mixture of products, with substitution occurring at various positions on the cyclohexyl ring and on the methyl group. The selectivity of the reaction is dependent on the halogen used. Bromination is known to be significantly more selective than chlorination, favoring the formation of the most stable radical intermediate. masterorganicchemistry.com In this case, the tertiary C-H bond at the C4 position would be the most likely site for hydrogen abstraction, leading to a tertiary radical, which is more stable than the secondary radicals that would be formed elsewhere on the ring.

Table 2: Predicted Product Distribution in Free-Radical Halogenation

HalogenInitiatorMajor Product(s)Minor Product(s)Rationale for Selectivity
Bromine (Br₂)UV lightEthyl 3-(4-bromo-4-methylcyclohexyl)acrylateBromination at secondary ring positions and the methyl groupHigh selectivity for the most stable (tertiary) radical intermediate. quora.com
Chlorine (Cl₂)UV lightMixture of monochlorinated isomersDichlorinated and polychlorinated productsLower selectivity, leading to a statistical mixture of products with a slight preference for tertiary and secondary positions over primary. masterorganicchemistry.com

A significant consideration in free-radical halogenation is the potential for competing reactions, such as radical addition to the acrylate double bond or polymerization. Reaction conditions would need to be carefully controlled to favor functionalization of the cyclohexyl ring while minimizing these undesired side reactions.

Advanced Spectroscopic and Structural Elucidation Techniques for Trans Ethyl 3 4 Methylcyclohexyl Acrylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like trans-Ethyl 3-(4-methylcyclohexyl)acrylate. It provides detailed information on the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the elucidation of the molecule's connectivity and stereochemistry.

For this compound, the trans configuration of the acrylate (B77674) double bond is a key feature, which is readily confirmed by the coupling constant between the two vinylic protons. The large coupling constant (typically >15 Hz) is characteristic of a trans arrangement. Furthermore, NMR analysis can distinguish between the cis and trans isomers of the 4-methylcyclohexyl group, where the relative orientation of the methyl group and the acrylate substituent influences the chemical shifts of the ring protons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Below are the predicted chemical shifts (in ppm) in a typical solvent like CDCl₃. Actual experimental values may vary slightly.

Atom/Group Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Vinylic H (α to C=O)~5.8Doublet~122
Vinylic H (β to C=O)~6.9Doublet of Doublets~148
O-CH₂ (Ethyl)~4.2Quartet~60
CH₃ (Ethyl)~1.3Triplet~14
CH (Cyclohexyl, C1)~2.2-2.4Multiplet~40
CH₂ (Cyclohexyl)~1.0-1.9Multiplet~30-35
CH (Cyclohexyl, C4)~1.4-1.6Multiplet~32
CH₃ (Cyclohexyl)~0.9Doublet~22
C=O (Ester)--~166

2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Assignment

While 1D NMR provides fundamental data, complex molecules with overlapping signals, such as this compound, necessitate two-dimensional (2D) NMR techniques for unambiguous assignment. iupac.org These methods spread the spectral information across two frequency axes, resolving overlapping multiplets and revealing correlations between different nuclei. dntb.gov.ua

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For the target molecule, COSY would show correlations between the two vinylic protons, between the O-CH₂ and CH₃ protons of the ethyl group, and throughout the entire spin system of the 4-methylcyclohexyl ring, helping to trace the connectivity of the protons within the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These are heteronuclear techniques that correlate the chemical shifts of protons with the directly attached carbon atoms. sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal in the cyclohexyl ring and ethyl group to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. iupac.orglibretexts.org It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the vinylic proton at the β-position to the ester carbonyl carbon, and from the protons on C1 of the cyclohexyl ring to the β-vinylic carbon, thus connecting the acrylate and cyclohexyl moieties. It would also show correlations from the O-CH₂ protons to the ester carbonyl carbon.

Solid-State NMR Applications for Polymerized Forms of this compound

When this compound undergoes polymerization, it transforms from a small molecule into a long-chain polymer, poly(ethyl 3-(4-methylcyclohexyl)acrylate). The resulting material is a solid, and its structural analysis is best performed using solid-state NMR (ssNMR). Unlike solution-state NMR, ssNMR can analyze insoluble materials and provide information about the structure, dynamics, and morphology of polymers in their solid form. mdpi.com

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution ¹³C spectra of solid polymers. mdpi.com For the polymerized form of the target compound, ssNMR can be used to:

Confirm Polymerization: By observing the disappearance of the vinylic carbon signals (~122-148 ppm) and the appearance of a new aliphatic backbone (methine and methylene) signals (~35-50 ppm).

Analyze Polymer Tacticity: The stereochemical arrangement of the bulky 4-methylcyclohexyl side chains along the polymer backbone (isotactic, syndiotactic, or atactic) can be investigated, as different arrangements lead to distinct chemical shifts in the backbone carbon signals.

Study Molecular Mobility: By measuring relaxation times (such as T₁ and T₁ρ), ssNMR can probe the mobility of different parts of the polymer, such as the main chain and the side chains, providing insights into the material's physical properties. mdpi.com

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced when the ionized molecule breaks apart.

For this compound (C₁₂H₂₀O₂), the molecular ion [M]⁺• would be observed at an m/z corresponding to its molecular weight (196.29 g/mol ). The fragmentation pattern is dictated by the functional groups present—namely the ester and the substituted cyclohexane (B81311) ring. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangements. youtube.comresearchgate.net The cyclohexyl ring can also undergo characteristic cleavages.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure Fragmentation Pathway
196[C₁₂H₂₀O₂]⁺•Molecular Ion
167[M - C₂H₅]⁺Loss of ethyl radical from ester
151[M - OC₂H₅]⁺α-cleavage: Loss of ethoxy radical
123[M - C₄H₉O]⁺Complex rearrangement/cleavage
97[C₇H₁₃]⁺Cleavage of the bond between cyclohexyl ring and acrylate
55[C₃H₃O]⁺Acryloyl cation fragment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule or its fragments. While nominal mass spectrometry might identify a fragment at m/z 97, HRMS could measure it as 97.1325, which uniquely corresponds to the formula C₇H₁₃⁺ and rules out other possibilities like C₆H₉O⁺ (97.0648).

For the parent molecule, this compound, the theoretical exact mass can be calculated.

Molecular Formula: C₁₂H₂₀O₂

Exact Mass Calculation:

12 x C (12.000000) = 144.000000

20 x H (1.007825) = 20.156500

2 x O (15.994915) = 31.989830

Total Exact Mass = 196.146330 u

HRMS is invaluable for confirming the identity of reaction products, impurities, or metabolites, providing a high degree of confidence in the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry, or MS/MS, is a multi-stage process used to determine the structure of a specific ion. nih.gov In an MS/MS experiment, a particular precursor ion (e.g., the molecular ion at m/z 196) is selected, isolated, and then subjected to collision-induced dissociation (CID) to break it into smaller product ions. The masses of these product ions are then analyzed. nih.gov

This technique is essential for establishing fragmentation pathways and confirming structural assignments. For example, by selecting the precursor ion at m/z 151, an MS/MS experiment could show its subsequent fragmentation by losing carbon monoxide (CO) to produce a fragment at m/z 123. This confirms the relationship between these ions and helps to piece together the structure of the original molecule. MS/MS is particularly useful for distinguishing between isomers, which may have the same molecular weight but produce different sets of fragment ions due to their different structures.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared light or scatter Raman light at characteristic frequencies, making these techniques excellent for identifying the functional groups present in a molecule. iitm.ac.in

For this compound, IR and Raman spectroscopy can quickly confirm the presence of the key structural features:

Ester Group: A very strong absorption in the IR spectrum around 1720 cm⁻¹ due to the C=O stretching vibration is a clear indicator of the ester. spectroscopyonline.com The C-O stretching vibrations will also be present in the 1300-1100 cm⁻¹ region.

Alkene Group: The C=C stretching of the acrylate group appears around 1635 cm⁻¹. The C-H bonds of the alkene show stretching vibrations just above 3000 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations of the ethyl and methylcyclohexyl groups are observed in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups appear in the 1470-1370 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the C=C stretch is typically very strong, making Raman an excellent tool for analyzing the acrylate double bond. researchgate.net

Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Intensity
C-H (sp² - Vinylic)Stretch3100-30003100-3000Medium
C-H (sp³ - Alkyl)Stretch2960-28502960-2850Strong
C=O (Ester)Stretch1725-17151725-1715Strong (IR), Weak (Raman)
C=C (Alkene)Stretch1640-16301640-1630Medium (IR), Strong (Raman)
C-H (Alkyl)Bend1470-13701470-1370Medium
C-O (Ester)Stretch1250-11501250-1150Strong

Computational Chemistry and Theoretical Modeling of Trans Ethyl 3 4 Methylcyclohexyl Acrylate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic properties of trans-Ethyl 3-(4-methylcyclohexyl)acrylate. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular parameters that are crucial for predicting its reactivity and stability.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, the HOMO is typically localized on the electron-rich carbon-carbon double bond of the acrylate (B77674) moiety, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is centered on the carbonyl group and the adjacent carbon atom, suggesting these are the likely sites for nucleophilic attack.

Table 1: Calculated FMO Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -0.8

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

DFT calculations are also employed to map out the potential energy surface of a reaction involving this compound. This allows for the identification and characterization of transition states, which are the high-energy intermediates that connect reactants to products. By determining the energy barrier of the transition state, the rate of a reaction can be predicted. For instance, in a Michael addition reaction, DFT can be used to model the approach of a nucleophile to the double bond, revealing the geometry and energy of the transition state.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

The conformational flexibility of the 4-methylcyclohexyl group in this compound is a significant determinant of its physical and chemical properties. Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the energy barriers between them.

The 4-methylcyclohexyl ring can exist in both chair and boat conformations, with the chair conformation being significantly more stable. Within the chair conformation, the methyl group can be in either an axial or equatorial position. MD simulations can quantify the relative populations of these conformers and the rate of interconversion between them.

Table 2: Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol)
Equatorial-Chair 0.0
Axial-Chair 1.7

Note: These are typical energy differences for substituted cyclohexanes.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules. For this compound, these calculations can provide theoretical NMR and infrared (IR) spectra that can be compared with experimental data to confirm the molecular structure.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. By predicting the ¹H and ¹³C chemical shifts, the assignment of peaks in an experimental NMR spectrum can be greatly facilitated. Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The calculated frequencies can help in assigning the various vibrational modes of the molecule, such as the C=O stretch of the ester group and the C=C stretch of the acrylate.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O (Ester) Stretching 1725
C=C (Acrylate) Stretching 1640

Note: Predicted frequencies are often scaled to better match experimental values.

QSAR (Quantitative Structure-Activity Relationship) Studies in Non-Biological Contexts (e.g., Catalytic Activity, Material Properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity. While often used in drug design, QSAR can also be applied in non-biological contexts to predict properties such as catalytic activity or material characteristics.

For this compound, a QSAR model could be developed to predict its performance as a monomer in polymerization reactions. Descriptors such as the HOMO-LUMO gap, dipole moment, and various steric parameters could be correlated with properties like the rate of polymerization or the glass transition temperature of the resulting polymer. Such models can guide the design of new monomers with desired properties.

Applications of Trans Ethyl 3 4 Methylcyclohexyl Acrylate in Materials Science and Advanced Organic Synthesis

Potential as a Monomer in Polymer Chemistry

The acrylate (B77674) functional group in trans-ethyl 3-(4-methylcyclohexyl)acrylate marks it as a prime candidate for a monomer in polymer synthesis. The bulky and rigid 4-methylcyclohexyl group is expected to impart unique properties to the resulting polymers.

Hypothetical Synthesis of Homopolymers and Copolymers

In principle, this compound can undergo polymerization through various methods, such as free-radical, anionic, or controlled radical polymerization techniques, to form a homopolymer, poly(this compound). The resulting polymer would be characterized by a repeating unit containing the bulky 4-methylcyclohexyl side chain.

Furthermore, it could be copolymerized with other vinyl monomers, such as styrene, methyl methacrylate, or other acrylates. The incorporation of the this compound monomeric unit into a copolymer chain would allow for the tailoring of the final material's properties. For instance, copolymerization with a hydrophilic monomer could lead to the formation of amphiphilic copolymers.

Table 1: Potential Polymerization Methods for this compound

Polymerization TechniquePotential Advantages
Free-Radical PolymerizationSimple, cost-effective, and applicable to a wide range of monomers.
Anionic PolymerizationAllows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
Controlled Radical Polymerization (e.g., ATRP, RAFT)Enables precise control over polymer architecture, including the synthesis of block copolymers and other complex structures.

Anticipated Development of Specialty Polymers with Tunable Properties

The presence of the trans-4-methylcyclohexyl group is anticipated to significantly influence the properties of polymers derived from this monomer. This bulky, aliphatic ring can increase the glass transition temperature (Tg) of the polymer, leading to materials with enhanced thermal stability and rigidity. The stereochemistry of the trans-isomer could also lead to polymers with specific and potentially ordered packing characteristics, affecting properties such as crystallinity and optical clarity. By carefully selecting comonomers and controlling the polymer architecture, it would be theoretically possible to develop specialty polymers with properties tuned for specific applications, such as high-performance coatings, adhesives, and engineering plastics.

A Prospective Versatile Building Block in Complex Molecule Synthesis

The structure of this compound, featuring an α,β-unsaturated ester and a substituted cyclohexane (B81311) ring, makes it a potentially valuable building block in the synthesis of more complex organic molecules.

Theoretical Incorporation into Natural Product Analogues (Synthetic Pathways Only)

The trans-4-methylcyclohexyl moiety is a structural feature found in some natural products and biologically active molecules. While no specific examples of the use of this compound in the synthesis of natural product analogues have been documented in readily available literature, its potential is evident. For example, it could serve as a precursor to introduce the trans-4-methylcyclohexyl group into a larger molecular framework through reactions such as Michael additions or Diels-Alder cycloadditions.

A hypothetical synthetic pathway could involve the conjugate addition of a nucleophile to the β-position of the acrylate, followed by further functional group transformations to elaborate the structure into a natural product analogue.

Postulated Precursor for Advanced Pharmaceutical Intermediates (Synthetic Pathways Only)

The trans-4-methylcyclohexyl group is present in some pharmaceutical compounds. For instance, the structure is related to that found in certain anticancer agents, such as N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU). Although the synthesis of MeCCNU itself does not directly involve this acrylate, the presence of this structural motif highlights its relevance in medicinal chemistry.

A hypothetical synthetic pathway towards a pharmaceutical intermediate could involve the reduction of the double bond and ester functionality of this compound to afford (trans-4-methylcyclohexyl)methanol, a versatile intermediate for further elaboration.

Speculative Applications in Supramolecular Chemistry and Self-Assembly

The non-polar and rigid nature of the 4-methylcyclohexyl group could play a role in directing the self-assembly of molecules containing this unit. While specific studies on the supramolecular behavior of this compound are not currently available, insights can be drawn from the behavior of other cyclohexyl-containing molecules.

In principle, the hydrophobic interactions between the cyclohexyl rings could drive the aggregation of molecules in aqueous environments. If incorporated into a larger, amphiphilic molecular design, this could lead to the formation of micelles, vesicles, or other ordered supramolecular structures. The stereospecificity of the trans isomer could also influence the packing and morphology of these self-assembled architectures. Further research would be necessary to explore and confirm these potential applications.

Analytical Method Development for Monitoring and Quantification of Trans Ethyl 3 4 Methylcyclohexyl Acrylate

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for separating trans-Ethyl 3-(4-methylcyclohexyl)acrylate from starting materials, byproducts, and degradation products. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and the sample matrix.

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. It is a primary technique for assessing the purity of the final product and for monitoring the progress of synthesis reactions by quantifying the consumption of reactants and the formation of the product.

When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information, enabling the identification of unknown impurities and byproducts. The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns, including the loss of the ethoxy group (-OC₂H₅) and fragmentation of the cyclohexyl ring. A common fragment for acrylate (B77674) esters is the acryloyl cation [CH₂=CH-CO]⁺ at m/z 55. nih.gov

A typical GC method for purity assessment would involve a non-polar or medium-polarity capillary column to separate compounds based on their boiling points and polarity.

Table 1: Illustrative GC-MS Method Parameters for Analysis of this compound

Parameter Value
Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness d-nb.info
Carrier Gas Helium, Constant Flow Rate 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (with appropriate split ratio, e.g., 50:1)
Oven Program Initial 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-400 |

This table presents a hypothetical but scientifically plausible set of parameters based on standard methods for similar analytes. d-nb.infobrjac.com.br

For analyzing reaction mixtures that may contain non-volatile starting materials, catalysts, or thermally labile byproducts, High-Performance Liquid Chromatography (HPLC) is the preferred method. e3s-conferences.org It is also a valuable tool for the quantification of the final product, especially when high accuracy and precision are required.

A reversed-phase HPLC method using a C18 column is generally effective for separating acrylate esters. e3s-conferences.orgsielc.com Detection is typically achieved using an ultraviolet (UV) detector, as the acrylate functional group possesses a chromophore that absorbs in the low UV region.

Table 2: Representative HPLC Method Parameters for Quantification of this compound

Parameter Value
Column C18, 250 mm x 4.6 mm ID, 5 µm particle size e3s-conferences.org
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30 v/v) sielc.com
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)

| Detection λ | 210 nm nsf.gov |

This table outlines a typical HPLC method derived from established procedures for acrylate monomer analysis. e3s-conferences.orgsielc.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer rapid and cost-effective means for the quantitative analysis of this compound, particularly for determining its concentration in solutions.

UV-Visible spectroscopy can be used for the quantitative determination of this compound in a non-absorbing solvent. The basis for this quantification is the Beer-Lambert Law. The α,β-unsaturated carbonyl system of the acrylate group acts as a chromophore, typically absorbing UV radiation in the range of 200-220 nm. nsf.govnsf.gov

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined from the calibration curve. It is crucial to use a solvent that is transparent in the wavelength range of interest, such as ethanol (B145695) or hexane.

In industrial settings, there is a growing interest in developing sensors for the real-time, in-situ monitoring of chemical species. For acrylates, both chemosensors and biosensors represent promising areas of research for applications such as monitoring polymerization reactions or detecting residual monomers in industrial wastewater.

Chemosensors : These are typically based on a chemical receptor that selectively interacts with the target analyte (acrylate), leading to a measurable signal, such as a change in color (colorimetric) or fluorescence (fluorometric). mdpi.com For instance, a sensor could be designed based on the Michael addition reaction, where the acrylate acts as an acceptor, causing a change in the electronic properties of a dye molecule.

Biosensors : These devices utilize a biological recognition element, such as an enzyme or a whole cell, coupled to a transducer. For example, a biosensor for acrylic acid has been developed using recombinant E. coli cells that produce a luciferase-based signal in the presence of the analyte. nih.gov Similar principles could be adapted for the detection of acrylate esters by using enzymes that can hydrolyze the ester to acrylic acid, which is then detected by the biological component.

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GCxGC)

For the comprehensive analysis of highly complex mixtures or for the unambiguous structural elucidation of unknown impurities, advanced hyphenated techniques are employed. These methods combine the high-resolution separation power of chromatography with the detailed informational content of modern spectroscopy. globalresearchonline.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : This powerful technique directly couples an HPLC system with an NMR spectrometer. It allows for the acquisition of detailed NMR spectra (¹H, ¹³C, 2D-NMR) of compounds as they elute from the chromatography column. LC-NMR is particularly valuable for distinguishing between isomers, such as the cis and trans isomers of ethyl 3-(4-methylcyclohexyl)acrylate, or for elucidating the complete chemical structure of novel byproducts without the need for prior isolation. taylorfrancis.comresearchgate.net

GCxGC (Comprehensive Two-Dimensional Gas Chromatography) : GCxGC provides a significant enhancement in separation power compared to conventional one-dimensional GC. gcms.czgcms.cz In this technique, the effluent from a primary GC column is subjected to a second, independent separation on a secondary column with a different stationary phase. This results in a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of co-eluting components in complex samples. chromatographytoday.comnih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOF-MS is an exceptionally powerful tool for profiling complex volatile and semi-volatile mixtures, such as those found in flavor and fragrance analysis, and could be applied to identify trace impurities in this compound. gcms.czsepsolve.com

Environmental Fate and Degradation Studies of Trans Ethyl 3 4 Methylcyclohexyl Acrylate Academic Perspective

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis in Environmental Models)

Abiotic degradation processes, which are purely chemical or physical in nature, are significant in determining the environmental residence time of organic compounds. For trans-ethyl 3-(4-methylcyclohexyl)acrylate, the principal abiotic degradation pathways are expected to be hydrolysis and, to a lesser extent, photolysis.

Hydrolysis: The ester linkage in this compound is a primary site for hydrolytic cleavage. This reaction involves the splitting of the ester bond by water, which would yield 3-(4-methylcyclohexyl)acrylic acid and ethanol (B145695). The rate of hydrolysis for esters is known to be dependent on pH and temperature. While specific kinetic data for this compound are not available, studies on similar short-chain alkyl esters, such as ethyl acrylate (B77674), indicate that hydrolysis is generally slow under neutral pH conditions but is catalyzed by both acidic and alkaline conditions. For instance, the hydrolysis half-life of ethyl acrylate is significantly shorter in alkaline conditions compared to neutral or acidic environments. It is therefore anticipated that in natural waters, the hydrolysis of this compound would be a relevant, albeit potentially slow, degradation pathway.

Table 1: Predicted Abiotic Degradation of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Degradation Pathway Description Expected Products Environmental Significance
Hydrolysis Cleavage of the ester bond by water, catalyzed by acid or base. 3-(4-methylcyclohexyl)acrylic acid and Ethanol Likely a primary degradation pathway in aquatic environments, with the rate being pH-dependent.
Photolysis Degradation by solar UV radiation. Potential for cleavage of the acrylate moiety and subsequent reactions. May contribute to degradation in sunlit surface waters and the atmosphere, though the rate is uncertain.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism in Environmental Samples)

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is often the most significant pathway for the complete mineralization of organic compounds in the environment. The structure of this compound suggests that it is susceptible to microbial attack at two primary locations: the ester linkage and the 4-methylcyclohexyl ring.

The initial step in the biodegradation of many esters is the enzymatic hydrolysis of the ester bond by microbial esterases. nih.gov This would result in the formation of 3-(4-methylcyclohexyl)acrylic acid and ethanol. Both of these products are generally considered to be readily biodegradable. Ethanol is a simple alcohol that can be easily utilized as a carbon source by a wide variety of microorganisms.

The subsequent degradation of the 3-(4-methylcyclohexyl)acrylic acid intermediate would involve the breakdown of the 4-methylcyclohexyl ring. Studies on the biodegradation of structurally similar compounds, such as trans-4-methyl-1-cyclohexane carboxylic acid, have shown that these compounds are biodegradable by certain microbial cultures. nih.gov The degradation of the cyclohexane (B81311) ring typically proceeds through aerobic pathways involving a series of enzymatic reactions. These pathways often begin with the hydroxylation of the ring, followed by oxidation to a ketone. Subsequent steps can involve ring cleavage through mechanisms analogous to the beta-oxidation of fatty acids. For instance, the microbial degradation of cyclohexanecarboxylic acid has been shown to proceed via a beta-oxidation pathway.

The acrylate portion of the molecule, once liberated as acrylic acid, is also known to be biodegradable. Studies have demonstrated that acrylic acid is readily degraded by microorganisms in soil and water under both aerobic and anaerobic conditions. nih.govoekotoxzentrum.chinchem.org The degradation of acrylic acid can proceed to carbon dioxide and water. nih.gov

Table 2: Predicted Biotic Degradation of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Degradation Step Microbial Process Key Enzymes (Hypothesized) Intermediate Products
Initial Hydrolysis Enzymatic cleavage of the ester bond. Carboxylesterases 3-(4-methylcyclohexyl)acrylic acid and Ethanol
Degradation of Ethanol Aerobic or anaerobic respiration. Alcohol dehydrogenases, etc. Acetaldehyde, Acetate (B1210297), CO2
Degradation of the Cyclohexyl Ring Aerobic oxidation and ring cleavage. Monooxygenases, Dehydrogenases, Hydratases Hydroxylated and ketonic derivatives, ring-opened dicarboxylic acids
Degradation of the Acrylate Moiety Aerobic or anaerobic respiration. Various metabolic enzymes Propionic acid derivatives, CO2

Environmental Transformation Products and their Chemical Characterization

Based on the predicted abiotic and biotic degradation pathways, a number of environmental transformation products of this compound can be anticipated. The primary and most immediate transformation products are expected to be 3-(4-methylcyclohexyl)acrylic acid and ethanol, resulting from the hydrolysis of the parent ester.

Further microbial degradation of 3-(4-methylcyclohexyl)acrylic acid would lead to a cascade of secondary transformation products. The chemical characterization of these intermediates would likely reveal:

Hydroxylated and Ketonic Derivatives: The initial enzymatic attack on the cyclohexane ring is expected to introduce hydroxyl groups, which would then be oxidized to ketones. For example, 4-methylcyclohexanol (B52717) and 4-methylcyclohexanone (B47639) could be formed.

Ring-Cleavage Products: Following the formation of ketonic intermediates, enzymatic ring cleavage would likely occur, leading to the formation of various aliphatic dicarboxylic acids.

Beta-Oxidation Products: If a beta-oxidation-like pathway is involved in the degradation of the ring, a series of shorter-chain carboxylic acids would be produced.

The acrylic acid moiety, upon cleavage, would be rapidly mineralized to carbon dioxide under most environmental conditions. nih.gov However, under certain conditions, it could be transiently converted to other simple organic acids before complete degradation.

Table 3: Predicted Environmental Transformation Products of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Parent Compound Primary Transformation Products Secondary Transformation Products Final Mineralization Products
trans-Ethyl 3-(4-methylcyclohexyl)acrylate 3-(4-methylcyclohexyl)acrylic acid, Ethanol 4-methylcyclohexanol, 4-methylcyclohexanone, Ring-opened dicarboxylic acids, Propionic acid derivatives Carbon Dioxide (CO2), Water (H2O), Biomass

Future Research Directions and Emerging Opportunities in Trans Ethyl 3 4 Methylcyclohexyl Acrylate Chemistry

Exploration of Novel Synthetic Methodologies

The efficient and sustainable synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a cornerstone for its future applications. While traditional esterification methods are viable, exploring more advanced and greener synthetic routes is a key area of future research.

One promising avenue is the application of organocatalysis . Organocatalysts offer a metal-free alternative to traditional catalysts, often providing high selectivity under mild reaction conditions. nih.govrsc.org Research could focus on developing organocatalytic transesterification processes or direct C-H activation/functionalization routes to construct the acrylate (B77674) backbone. nih.gov

Another area of interest is the use of flow chemistry . Continuous flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved safety, and the potential for seamless scale-up. rsc.orgrsc.orggoogle.comgoogle.com Developing a continuous flow synthesis for this compound could lead to a more efficient and industrially scalable production method. rsc.orgrsc.org

Furthermore, the exploration of biocatalytic and sustainable routes is gaining traction. This could involve enzymatic catalysis or the use of starting materials derived from renewable resources. rsc.orgtandfonline.comrenewable-carbon.euresearchgate.net For instance, research could investigate the production of the 4-methylcyclohexyl moiety from bio-based feedstocks.

Finally, established cross-coupling reactions like the Heck coupling could be optimized for the synthesis of this and related substituted acrylates, potentially offering high yields and functional group tolerance. acs.orgacs.orgugent.beresearchgate.netresearchgate.net

Synthetic MethodologyPotential AdvantagesKey Research Focus
OrganocatalysisMetal-free, high selectivity, mild conditionsDevelopment of novel catalysts for transesterification and C-H activation.
Flow ChemistryImproved safety, scalability, and efficiencyOptimization of reaction parameters in continuous flow for high-purity product.
BiocatalysisGreen and sustainable, high specificityIdentification of suitable enzymes and bio-based starting materials.
Heck CouplingHigh yield, good functional group toleranceDevelopment of efficient palladium catalyst systems for this specific substrate.

Unveiling Undiscovered Reactivity Patterns

The reactivity of this compound is primarily dictated by its electron-deficient double bond and the ester functionality. While general acrylate reactivity is well-understood, the influence of the bulky 4-methylcyclohexyl group could lead to unique reactivity patterns.

Future research should explore cycloaddition reactions , such as Diels-Alder reactions, where the steric hindrance of the cyclohexyl group could influence stereoselectivity. acs.orgnih.govresearchgate.nettandfonline.comrsc.org The electronic nature of the acrylate makes it a good dienophile, and investigating its behavior with various dienes could lead to the synthesis of novel cyclic structures.

The susceptibility of the double bond to Michael additions is another area ripe for exploration. Investigating the addition of a wide range of nucleophiles could yield a library of new compounds with diverse functionalities and potential applications. The steric bulk of the cyclohexyl group may also play a significant role in the stereochemical outcome of these reactions.

Furthermore, the polymerization behavior of this monomer is of great interest. Investigating its performance in various controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization , could lead to the synthesis of well-defined polymers with controlled molecular weights and architectures. The influence of the 4-methylcyclohexyl group on the polymerization kinetics and the properties of the resulting polymers would be a key area of study.

Finally, exploring the photopolymerization of this compound, both as a homopolymer and in copolymer systems, could open up applications in coatings, inks, and additive manufacturing. nih.govacs.orgresearchgate.netusm.edunih.gov

Reaction TypePotential Research FocusExpected Outcome
Cycloaddition ReactionsStereoselectivity in Diels-Alder reactions.Novel cyclic compounds with defined stereochemistry.
Michael AdditionsReaction with diverse nucleophiles and stereochemical control.Library of new functionalized molecules.
RAFT PolymerizationControlled synthesis of polymers with specific architectures.Well-defined polymers with tailored properties.
PhotopolymerizationCuring kinetics and properties of photopolymerized films.New materials for coatings and 3D printing.

Development of Next-Generation Materials Utilizing this compound

The unique combination of a polymerizable acrylate group and a bulky, hydrophobic cycloaliphatic moiety in this compound makes it an attractive building block for a variety of advanced materials.

One of the most promising areas is the development of high-performance polymers . The incorporation of the 4-methylcyclohexyl group into a polymer backbone is expected to enhance properties such as thermal stability, mechanical strength, and hydrophobicity. This could lead to the creation of novel materials for demanding applications in aerospace, automotive, and electronics.

The monomer could also be used to create stimuli-responsive materials . abstractarchives.comresearchgate.netacs.orgrsc.orggoogle.com By copolymerizing it with functional monomers that respond to stimuli such as pH, temperature, or light, it may be possible to create "smart" materials that change their properties on demand. abstractarchives.comrsc.org These could have applications in drug delivery, sensors, and soft robotics.

In the field of adhesives and coatings , the hydrophobic nature of the 4-methylcyclohexyl group could be leveraged to develop materials with excellent water resistance and durability. Furthermore, the acrylate functionality allows for cross-linking, which can enhance the adhesive strength and chemical resistance of the final product.

The cycloaliphatic structure also suggests potential applications in optical materials . Polymers containing such groups often exhibit high refractive indices and low birefringence, making them suitable for use in lenses, optical films, and other optical components.

Integration with Artificial Intelligence and Machine Learning in Chemical Research for this Compound

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. beilstein-journals.orgnih.govbeilstein-journals.org

Reaction optimization is a key area where AI can have a significant impact. researchgate.netduke.edu ML algorithms can be used to analyze large datasets of reaction parameters to predict the optimal conditions for the synthesis of this compound, leading to higher yields and reduced waste. beilstein-journals.orgbeilstein-journals.org

AI can also be used for the prediction of polymer properties . arxiv.orgacs.orgnih.govllnl.govresearchgate.net By training ML models on datasets of polymer structures and their corresponding properties, it is possible to predict the properties of polymers derived from this compound before they are even synthesized. arxiv.orgllnl.gov This can significantly accelerate the materials discovery process.

Furthermore, AI can aid in the design of novel monomers and polymers . Generative models can be used to propose new molecular structures with desired properties, which can then be synthesized and tested in the lab. This "inverse design" approach has the potential to greatly accelerate the development of new materials.

Finally, the combination of AI with automated synthesis and high-throughput screening platforms can create a closed-loop system for materials discovery. chemspeed.comrsc.orgdigitellinc.comresearchgate.netmdpi.com In such a system, an AI algorithm would design a new polymer, a robotic system would synthesize and test it, and the results would be fed back to the AI to inform the next round of design. rsc.orgdigitellinc.com This autonomous approach could dramatically increase the pace of innovation in the field of acrylate chemistry.

AI/ML ApplicationSpecific Goal for this CompoundPotential Impact
Reaction OptimizationPredict optimal conditions for synthesis.Higher yields, reduced costs, and less waste.
Property PredictionForecast properties of derived polymers.Accelerated discovery of new materials with desired characteristics.
Generative DesignPropose novel acrylate monomers with enhanced properties.Expansion of the chemical space for new material development.
Automated PlatformsEnable autonomous discovery of new polymers.Significant acceleration of the research and development cycle.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trans-Ethyl 3-(4-methylcyclohexyl)acrylate, and how can retrosynthetic tools optimize these pathways?

  • Methodological Answer : Retrosynthetic planning using AI-powered tools (e.g., Template_relevance models) leverages databases like Pistachio , Reaxys , and BKMS_METABOLIC to predict feasible one-step or multi-step pathways. Key parameters include precursor scoring heuristics, plausibility thresholds (e.g., Min. plausibility = 0.01), and selecting top-N synthetic routes for experimental validation .
  • Example Workflow :

  • Input target structure into AI synthesis planners.
  • Filter results by reaction feasibility and solvent compatibility.
  • Validate predicted routes via small-scale trials using polar aprotic solvents (e.g., DMF) at controlled temperatures .

Q. How is the structural integrity of trans-Ethyl 3-(4-methylcyclohexyl)acrylate confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR/IR : Confirm functional groups (e.g., acrylate ester C=O stretch at ~1700–1750 cm⁻¹) and stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration and molecular packing using single-crystal datasets (e.g., R factor ≤ 0.055, data-to-parameter ratio ≥ 12.6) .
    • Data Cross-Validation : Compare experimental results with computational predictions (e.g., InChI key validation via PubChem) .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer :

  • Chromatography : GC or HPLC with UV detection (purity >98% as per TCI America protocols) .
  • Melting Point Analysis : Compare observed values (e.g., 49°C for analogous esters) against literature .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 206.24 for C₁₂H₁₄O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing trans-Ethyl 3-(4-methylcyclohexyl)acrylate derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR/IR with X-ray crystallography to resolve ambiguities (e.g., distinguishing cis/trans isomers) .
  • Computational Modeling : Use density functional theory (DFT) to simulate spectra and compare with experimental data .
  • Reaction Condition Adjustments : Vary solvent polarity or temperature to isolate stereoisomers and reduce spectral overlap .

Q. What strategies are effective for improving the yield of trans-Ethyl 3-(4-methylcyclohexyl)acrylate in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Optimization : Screen acid/base catalysts (e.g., p-TsOH or DMAP) for esterification steps .
  • Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance reaction rates and intermediate stability .
  • In-Process Monitoring : Employ TLC or inline IR to track reaction progress and minimize side products .

Q. How does the stereochemistry of trans-Ethyl 3-(4-methylcyclohexyl)acrylate influence its reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • Comparative Studies : Synthesize cis and trans isomers and compare cycloaddition rates/regioselectivity .
  • Computational Analysis : Use molecular dynamics simulations to assess steric effects of the 4-methylcyclohexyl group on transition states .
  • Experimental Validation : Conduct reactions with dienes of varying electron density (e.g., anthracene vs. furan) to probe electronic effects .

Q. What computational methods are used to predict the biological activity of trans-Ethyl 3-(4-methylcyclohexyl)acrylate derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine or methoxy groups) with bioactivity using regression analysis .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.